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Abstract

Methyl sulfamate (CHsOSO2NHz2) is an organic compound of significant interest due to its
relationship to sulfamic acid and its potential applications as a reagent and intermediate in
organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding
characteristics is fundamental to predicting its reactivity, physical properties, and interactions in
biological and chemical systems. This guide provides a detailed analysis of the molecular
architecture of methyl sulfamate, supported by data from analogous compounds and standard
theoretical approaches. It outlines the key covalent and intermolecular forces governing its
structure and presents generalized experimental and computational protocols for its
characterization.

Molecular Structure and Geometry

Methyl sulfamate, with the molecular formula CHsNOsS, consists of a central sulfur atom
tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.[1] One oxygen atom
serves as a bridge to a methyl group, forming a methoxy moiety, while the nitrogen atom is part
of a terminal amino group. The IUPAC name for this compound is methyl sulfamate, and its
canonical SMILES representation is COS(=0)(=O)N.[1]
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The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for
sulfonyl groups. This geometry arises from the sp? hybridization of the sulfur atom. The
molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single
bonds.

Visualization of Molecular Structure

The logical structure of methyl sulfamate, illustrating the connectivity of its constituent atoms,
is depicted below.

Click to download full resolution via product page

Caption: Molecular graph of methyl sulfamate.

Covalent Bonding Analysis

The bonding in methyl sulfamate is characterized by a combination of polar covalent single
and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N),
oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.

o Sulfur-Oxygen Bonds: The sulfonyl group features two S=0O double bonds. These bonds are
highly polarized due to the large electronegativity difference between sulfur and oxygen and
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exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the
methyl group, is a single bond (S-0O).

o Sulfur-Nitrogen Bond: The S-N bond is a polar covalent single bond. Its length and strength
are influenced by the electronic environment and, in the solid state, by intermolecular
interactions.

e Amino and Methoxy Groups: The N-H and C-H bonds are typical covalent bonds, while the
O-C bond completes the methoxy linkage.

While a definitive crystal structure for methyl sulfamate is not publicly available, bond lengths
and angles can be reasonably estimated from high-quality crystallographic data of its parent
compound, sulfamic acid (HsNSOs), which exists in a zwitterionic form (+HsNSOs™) in the solid
state.[2] The data for the sulfamate core from this analogue provides the best available
experimental approximation.

Intermolecular Forces and Solid-State Properties

The physical properties of methyl sulfamate, such as its low melting point, are dictated by the
intermolecular forces between molecules.

o Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The amino
group (-NHz) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the
amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is
crucial for the packing of molecules in the solid state.

e Van der Waals Forces: The methyl group is nonpolar and contributes to the overall
intermolecular forces through weaker van der Waals interactions (specifically, London
dispersion forces).

These combined forces result in a moderately ordered crystalline structure.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for methyl
sulfamate.
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Table 1: General Molecular Properties of Methyl Sulfamate

Property Value Reference
Molecular Formula CHsNOsS [1]
Molecular Weight 111.12 g/mol [1]
IUPAC Name methyl sulfamate [1]
Canonical SMILES COS(=0)(=0O)N [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]

| Rotatable Bonds | 1 |[1] |

Table 2: Estimated Bond Lengths for Methyl Sulfamate (Note: Data for the H2N-SOs core is
based on the experimental crystal structure of sulfamic acid as a proxy.[2][3] Other values are

typical for organic molecules.)

Bond Typical Length (A)

S=0 ~1.44

S-N ~1.77

S-0O (ester) ~1.60

o-C ~1.43

N-H ~1.01
|C-H|~1.09|

Table 3: Estimated Bond Angles for Methyl Sulfamate (Note: Data for the O-S-O and O-S-N
core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3])
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Angle Typical Value (°)
0=S=0 ~ 120
O=S-N ~ 106
0=S-0 (ester) ~ 106
S-0-C ~ 118
| H-N-H | ~ 107 |

Experimental and Theoretical Protocols

Determining the precise three-dimensional structure of a molecule like methyl sulfamate
requires sophisticated analytical techniques.

Experimental Protocol: Single-Crystal X-ray
Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic
arrangement of a crystalline solid, providing precise bond lengths and angles.

Methodology:

o Synthesis and Crystallization: Methyl sulfamate can be synthesized via the reaction of a
suitable methyl ester with ammonium sulfinate.[4] The crude product is purified, typically by
recrystallization from an appropriate solvent system, to grow single crystals of sufficient
guality (typically > 0.1 mm in all dimensions).

o Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to
100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The
crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.
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 Structure Solution: The collected diffraction data is processed to determine the unit cell
dimensions and space group. The initial positions of the atoms (the phase problem) are
solved using direct methods or Patterson methods.

» Structure Refinement: The atomic positions and their displacement parameters are refined
using a least-squares algorithm to achieve the best fit between the observed diffraction data
and the calculated data based on the structural model. Hydrogen atoms are typically located
from the difference Fourier map and refined.

» Validation: The final structure is validated using metrics such as R-factors and by checking
for chemical reasonability. The results are typically deposited in a crystallographic database.
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Caption: Generalized workflow for X-ray crystallography.
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Theoretical Protocol: Computational Geometry
Optimization

In the absence of experimental crystal data, quantum mechanical calculations are employed to
predict the lowest-energy geometry of a molecule.

Methodology:

e Initial Structure Generation: An approximate 3D structure of methyl sulfamate is built using
molecular modeling software.

» Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional
Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is
a common and robust choice for such organic molecules.

o Optimization Calculation: The calculation is initiated. The software iteratively adjusts the
positions of the atoms, calculating the energy and the forces (gradient) on each atom at each
step, until a stationary point on the potential energy surface is found where the forces are
effectively zero.[5][6]

e Frequency Analysis: A frequency calculation is performed on the optimized geometry to
confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies
are real and positive).

o Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond
lengths, bond angles, and dihedral angles of the predicted stable conformer.

Conclusion

The molecular structure of methyl sulfamate is defined by a tetrahedral sulfur core bonded to
a methoxy group, an amino group, and two sulfonyl oxygen atoms. Its solid-state architecture
and physical properties are governed by a network of intermolecular hydrogen bonds,
complemented by van der Waals forces. While experimental crystallographic data for this
specific molecule is not readily available, a robust structural model can be constructed using
data from analogous compounds like sulfamic acid and validated through standard
computational chemistry protocols. This detailed understanding of its structure is essential for
professionals in chemistry and drug development who utilize sulfamate-containing compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

